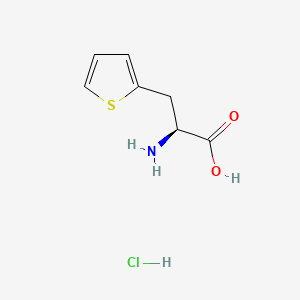

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO2S and its molecular weight is 207.672. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been designed and synthesized as igf-1r tyrosine kinase inhibitors .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit various kinases including fgfr 3, egfr, jak, and ron .

Biochemical Pathways

Similar compounds have been shown to exert their anticancer activities through inhibiting various kinases .

Result of Action

Similar compounds have been shown to inhibit cancer cell proliferation .

Biologische Aktivität

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride, an amino acid derivative, has garnered attention due to its potential biological activities and applications in pharmaceutical research. This compound is characterized by its thiophene ring, which contributes to its unique properties and biological interactions. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClNO2S, with a molecular weight of 207.68 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The presence of the thiophene moiety is significant for its biological activity, allowing interaction with various receptors and enzymes.

Synthesis Methods

Multiple synthesis methods for this compound have been explored, including:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis : Employing chiral catalysts to produce the desired enantiomer selectively.

- Racemization Techniques : Allowing for the production of both enantiomers for comparative studies.

These methods facilitate the exploration of derivatives that may exhibit enhanced biological activities or distinct pharmacological profiles.

Neurotransmission and Neuroprotection

This compound has been studied for its role in neurotransmission and neuroprotection. Its structural similarity to naturally occurring amino acids enables it to interact with neurotransmitter receptors, potentially modulating physiological processes related to mood regulation and cognitive function. Research indicates that this compound may influence neuroprotective pathways, offering potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Inhibition of Yeast-like Fungi : At a concentration of 64 µg/mL, this compound demonstrated significant antimicrobial activity against Candida albicans, with a minimum inhibitory concentration (MIC) noted at 128 µg/mL against Staphylococcus aureus .

The following table summarizes the antimicrobial activity observed in various studies:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Candida albicans | 64 |

| (S)-2-amino-3-(thiophen-2-yl)propanoic acid | Staphylococcus aureus | 128 |

Binding Affinity Studies

Interaction studies have revealed that this compound exhibits binding affinity to various receptors and enzymes critical for metabolic pathways. Understanding these interactions is essential for determining its efficacy in clinical applications.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of similar compounds found that derivatives with a thiophene group exhibited enhanced neuroprotection in models of oxidative stress .

- Antimicrobial Efficacy : In another case study, derivatives were tested against Escherichia coli and showed promising results, reinforcing the potential use of thiophene-containing compounds in combating bacterial infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancer research.

Case Study :

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cellular pathways through interaction with specific enzymes and receptors involved in tumor growth .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its thiophene ring contributes to the compound's reactivity and versatility in chemical transformations.

Data Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H2O2, Acetic Acid | Thiophene derivatives |

| Reduction | LiAlH4 | Amino alcohols |

| Substitution | Alkyl Halides, Base | Amides and Esters |

Biological Studies

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, making it a subject of interest for pharmacological studies.

Case Study :

In a study examining its antimicrobial properties, the compound showed inhibitory effects against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration was determined to be 128 µg/mL for most tested strains .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOMLSDJTRAHDX-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705237 |

Source

|

| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123053-24-7 |

Source

|

| Record name | 3-Thiophen-2-yl-L-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.